

An In-depth Technical Guide to the Crystal Structure of Lead Phosphite Halides

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Compound of Interest		
Compound Name:	Lead phosphite	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of two recently synthesized **lead phosphite** halides: Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂. The information presented herein is based on crystallographic data obtained from the Cambridge Crystallographic Data Centre (CCDC) and experimental protocols detailed in peer-reviewed scientific literature. This document aims to serve as a core resource for researchers and professionals engaged in materials science, inorganic chemistry, and drug development by providing detailed structural information and synthesis methodologies.

Introduction

The synthesis and characterization of new inorganic compounds are of paramount importance in the discovery of novel materials with unique physicochemical properties. **Lead phosphite** halides represent an emerging class of materials that combine the structural diversity of lead-based compounds with the chemical versatility of phosphites and halides. Understanding the precise three-dimensional arrangement of atoms within these crystals is fundamental to elucidating their structure-property relationships and exploring their potential applications in areas such as nonlinear optics, catalysis, and as precursors for novel pharmaceutical compounds.

This guide focuses on two specific compounds: Dichlorobis(lead) phosphite monohydrate (Pb₂Cl₂(HPO₃)(H₂O)) and Dibromotris(lead) bis(phosphite) (Pb₃Br₂(HPO₃)₂). Both compounds



have been synthesized via facile hydrothermal methods and their crystal structures determined by single-crystal X-ray diffraction.[1]

Experimental Protocols

The synthesis of Pb₂Cl₂(HPO₃)(H₂O) and Pb₃Br₂(HPO₃)₂ is achieved through hydrothermal reactions. This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures.

Synthesis of Pb₂Cl₂(HPO₃)(H₂O)

A mixture of Pb(NO₃)₂ (0.5 mmol, 0.166 g), H₃PO₃ (1.0 mmol, 0.082 g), and KCI (1.0 mmol, 0.075 g) is combined with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel autoclave. The mixture is stirred to ensure homogeneity. The autoclave is then sealed and heated to 180 °C for 72 hours. Subsequently, the autoclave is cooled to room temperature at a rate of 5 °C/h. The resulting colorless, block-shaped crystals are recovered by filtration, washed with deionized water, and dried in air.

Synthesis of Pb₃Br₂(HPO₃)₂

For the synthesis of Pb₃Br₂(HPO₃)₂, a mixture of Pb(NO₃)₂ (0.5 mmol, 0.166 g), H₃PO₃ (1.0 mmol, 0.082 g), and KBr (1.0 mmol, 0.119 g) is prepared with 6 mL of deionized water in a 23 mL Teflon-lined stainless-steel autoclave. The vessel is sealed and heated to 180 °C for 72 hours, followed by cooling to room temperature at a rate of 5 °C/h. The product, consisting of colorless, block-shaped crystals, is collected by filtration, washed with deionized water, and airdried.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of both compounds was performed using a Bruker D8 VENTURE diffractometer equipped with a Photon 100 CMOS detector and a graphite-monochromated Mo K α radiation source (λ = 0.71073 Å) at room temperature. The diffraction data was processed using the APEX3 software package. The structures were solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package.

Crystallographic Data



The crystallographic data for $Pb_2Cl_2(HPO_3)(H_2O)$ and $Pb_3Br_2(HPO_3)_2$ are summarized in the tables below. This data provides the fundamental parameters that define the crystal lattice and the arrangement of atoms within it.

Crystal Data and Structure Refinement



Parameter	Pb ₂ Cl ₂ (HPO ₃)(H ₂ O) (CCDC 2219550)	Pb3Br2(HPO3)2 (CCDC 2219552)
Formula	H ₃ Cl ₂ O ₄ PPb ₂	H ₂ Br ₂ O ₆ P ₂ Pb ₃
Formula Weight	582.26	918.99
Crystal System	Orthorhombic	Orthorhombic
Space Group	Pnma	Pnma
a (Å)	14.135(3)	10.375(2)
b (Å)	6.9450(14)	7.2360(14)
c (Å)	7.3780(15)	13.988(3)
α (°)	90	90
β (°)	90	90
y (°)	90	90
Volume (ų)	723.4(3)	1049.5(4)
Z	4	4
Calculated Density (g/cm³)	5.343	5.811
Absorption Coefficient (mm ⁻¹)	47.913	54.437
F(000)	976	1528
Crystal Size (mm³)	0.12 × 0.10 × 0.08	0.15 × 0.12 × 0.10
Radiation	Mo Kα (λ = 0.71073)	Mo Kα (λ = 0.71073)
2θ range for data collection (°)	5.34 to 56.6	5.56 to 56.64
Index ranges	$-18 \le h \le 18, -9 \le k \le 9, -9 \le l \le 9$	$-13 \le h \le 13, -9 \le k \le 9, -18 \le l$ ≤ 18
Reflections collected	7531	11110
Independent reflections	947 [R(int) = 0.0441]	1391 [R(int) = 0.0494]
Data/restraints/parameters	947/0/56	1391/0/59



Goodness-of-fit on F ²	1.103	1.127
Final R indexes $[I > 2\sigma(I)]$	R ₁ = 0.0188, wR ₂ = 0.0401	R ₁ = 0.0211, wR ₂ = 0.0435
Final R indexes [all data]	R ₁ = 0.0205, wR ₂ = 0.0406	R ₁ = 0.0245, wR ₂ = 0.0445
Largest diff. peak/hole (e Å ⁻³)	1.53/-1.03	2.11/-1.52

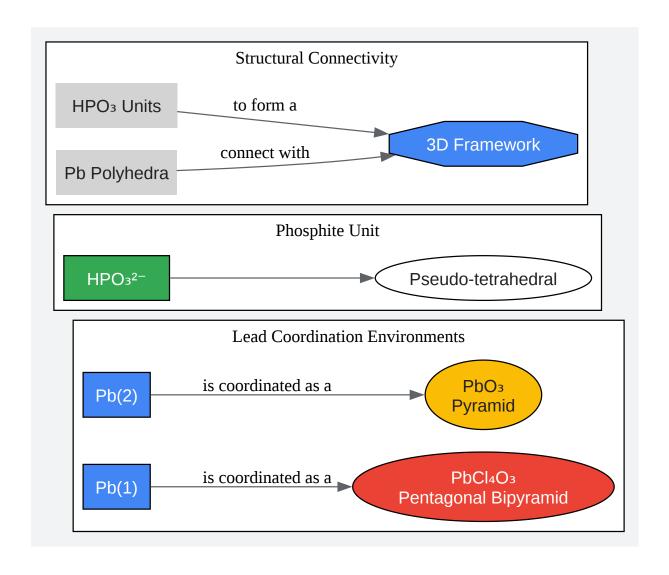
Crystal Structure Description and Visualization

The crystal structures of both **lead phosphite** halides are three-dimensional frameworks. The fundamental building blocks and their connectivity are described below and illustrated in the accompanying diagrams.

Structure of Pb₂Cl₂(HPO₃)(H₂O)

The crystal structure of Pb₂Cl₂(HPO₃)(H₂O) is composed of HPO₃ units, PbCl₄O₃ pentagonal bipyramids, and PbO₃ pyramids.[1] The interconnection of these polyhedra creates a robust 3D network.





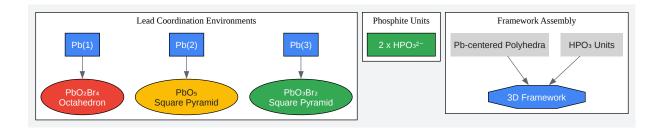
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Coordination and connectivity in Pb₂Cl₂(HPO₃)(H₂O).

Structure of Pb₃Br₂(HPO₃)₂

The crystal structure of Pb₃Br₂(HPO₃)₂ is also a 3D framework constructed from HPO₃ units and various lead-centered polyhedra.[1] Specifically, the lead atoms exhibit three different coordination environments: PbO₂Br₄ octahedra, PbO₅ square pyramids, and PbO₃Br₂ square pyramids.





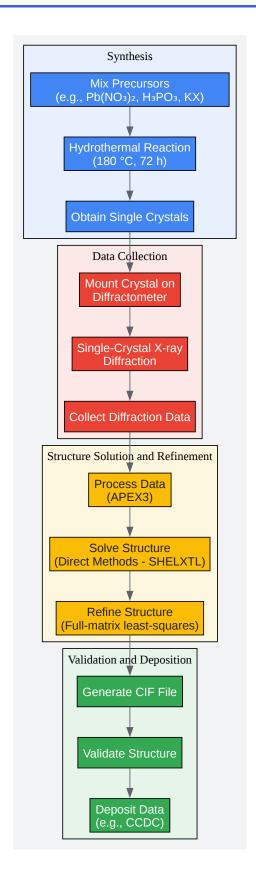
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Lead coordination environments in Pb₃Br₂(HPO₃)₂.

Logical Workflow for Structure Determination

The process of determining the crystal structure of a new material follows a well-defined workflow, from synthesis to data analysis and final structure validation.





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References

- 1. CCDC support: downloading CIFs from Access Structures: CCDC Home [support.ccdc.cam.ac.uk]
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